2-Methoxybenzylamine
Overview
Description
2-Methoxybenzylamine is a 2-methoxy derivative of benzylamine . It is one of the metabolites detected in urine after metabolism of dopamine analogues . This compound is used in the preparation of GABAA receptor ligands as analgesic agents .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The structural features of the compound were found to be orthorhombic crystal structure and space group Pbcn .Physical And Chemical Properties Analysis
This compound has a molecular weight of 137.18 g/mol . Its computed properties include an XLogP3 of 0.9 and a Hydrogen Bond Donor Count of 1 . It is a liquid at room temperature with a refractive index of n20/D 1.548 (lit.), a boiling point of 227 °C/724 mmHg (lit.), and a density of 1.051 g/mL at 25 °C (lit.) .Scientific Research Applications
Preparation of 6-Substituted Purines
2-Methoxybenzylamine is used in the preparation of 6-substituted purines . Purines are biologically significant compounds and are the building blocks of DNA and RNA. They also play crucial roles in cellular energy systems and signal transduction.
Synthesis of GABAA Receptor Ligands
Another application of this compound is in the synthesis of GABAA receptor ligands . GABAA receptors are a type of neurotransmitter receptor known for their inhibitory effects on the nervous system. Ligands that bind to these receptors can have potential applications as analgesic agents, providing pain relief.
Chemical Building Block
this compound serves as a chemical building block in various chemical reactions . Its structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Safety and Hazards
2-Methoxybenzylamine is classified as a skin corrosive and serious eye damage hazard . It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection . In case of exposure, immediate medical attention is required .
Mechanism of Action
Target of Action
It’s known that benzylamine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
As a derivative of benzylamine, it may interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic effects .
Biochemical Pathways
It’s known that benzylamine derivatives can participate in various biochemical reactions .
Pharmacokinetics
As a small molecule, it’s likely to have good bioavailability .
Result of Action
It’s known that 2-methoxybenzylamine was used in the preparation of 6-substituted purines .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
(2-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJACNDVRNAFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218629 | |
Record name | 2-Methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6850-57-3 | |
Record name | 2-Methoxybenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JK6T542T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Methoxybenzylamine used in the development of new pharmaceuticals?
A1: this compound acts as a valuable building block in synthesizing various pharmaceutical compounds. For example, it serves as a starting material for creating methoctramine-related polyamines, which act as non-competitive antagonists of muscular nicotinic acetylcholine receptors. [] These antagonists are crucial tools for studying and potentially treating conditions related to neuromuscular transmission.
Q2: Are there any unique chemical reactions this compound participates in?
A2: Yes, research shows this compound can participate in a unique electrochemical cyclization reaction. When combined with electrochemically oxidized 3,5-di-tert-butylcatechol, it forms a benzoxazole derivative. Interestingly, this benzoxazole then forms a proton transfer complex with the original 3,5-di-tert-butylcatechol through non-covalent interactions. [] This highlights the compound's potential in developing supramolecular assemblies and studying non-covalent interactions.
Q3: Has this compound been used in developing novel materials?
A3: Yes, this compound plays a role in synthesizing bibracchial tetraimine Schiff-base macrocycles. [] These macrocycles, capable of coordinating with metal ions like barium and silver, are interesting for developing new materials with potential applications in areas like catalysis, sensing, and gas storage. The ability to fine-tune the cavity size and metal binding properties of these macrocycles makes them promising candidates for various applications.
Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?
A4: Various analytical techniques are employed to characterize this compound and its derivatives. High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) is a powerful tool for identifying and characterizing novel phenethylamine derivatives, including those incorporating this compound. [] This technique allows for the determination of accurate masses, fragmentation patterns, and structural elucidation of these compounds. Additionally, X-ray crystallography is used to determine the three-dimensional structure of compounds containing this compound, providing insights into their molecular geometry and interactions. [, ]
Q5: Can this compound be used in solid-phase synthesis?
A5: Yes, researchers have developed a novel amine resin based on 4-benzyloxy-2-methoxybenzylamine (BOMBA) for solid-phase synthesis. [] This resin allows for the traceless synthesis of 5-aryl-3-arylthiomethyl-1,2,4-triazoles. The BOMBA resin proved superior to traditional Rink Amide resin in this application, demonstrating its potential for developing efficient and versatile solid-phase synthesis strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.